

Spectroscopic Profile of 2',5'-Dimethoxypropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 2',5'-Dimethoxypropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2',5'-Dimethoxypropiophenone**, a valuable building block in organic synthesis. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual aids to facilitate understanding and application in research and development.

Chemical Structure and Properties

- IUPAC Name: 1-(2,5-dimethoxyphenyl)propan-1-one
- Synonyms: **2',5'-Dimethoxypropiophenone**
- CAS Number: 5803-30-5
- Chemical Formula: $C_{11}H_{14}O_3$
- Molecular Weight: 194.23 g/mol
- Appearance: Colorless to pale yellow liquid
- Boiling Point: 145-147 °C at 10 mmHg
- Melting Point: 8-9 °C

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for **2',5'-Dimethoxypropiophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.25	d	3.1	1H	H-6'
7.05	dd	9.0, 3.1	1H	H-4'
6.88	d	9.0	1H	H-3'
3.85	s	-	3H	OCH ₃
3.78	s	-	3H	OCH ₃
2.95	q	7.2	2H	-CH ₂ -
1.15	t	7.2	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
200.5	C=O
153.5	C-2'
153.3	C-5'
128.9	C-1'
121.1	C-6'
113.8	C-4'
112.7	C-3'
56.0	OCH ₃
55.7	OCH ₃
36.5	-CH ₂ -
8.5	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2',5'-Dimethoxypropiophenone** exhibits the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Medium	C-H stretch (aliphatic)
1675	Strong	C=O stretch (aromatic ketone)
1585, 1495	Medium	C=C stretch (aromatic ring)
1280, 1220	Strong	C-O stretch (aryl ether)
1045	Strong	C-O stretch (alkyl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2',5'-Dimethoxypropiophenone** shows the following significant fragments.

m/z	Relative Abundance (%)	Assignment
194	25	[M] ⁺ (Molecular Ion)
165	100	[M - C ₂ H ₅] ⁺
137	30	[M - C ₂ H ₅ - CO] ⁺
109	15	[M - C ₂ H ₅ - CO - CO] ⁺
77	10	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-20 mg of **2',5'-Dimethoxypropiophenone** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 8278 Hz
- Acquisition Time: 3.98 s

¹³C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 24038 Hz
- Acquisition Time: 1.36 s

Data Processing: The raw data was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H NMR) or the CDCl₃ solvent peak (77.16 ppm for ¹³C NMR).

IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was used.

Sample Preparation: A small drop of neat **2',5'-Dimethoxypropiophenone** was placed directly onto the diamond crystal of the UATR accessory.

Acquisition:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 8
- Data Format: Transmittance

Data Processing: The spectrum was acquired and processed using the Spectrum 10 software. The background spectrum of the clean ATR crystal was automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A Shimadzu GCMS-QP2010 Ultra gas chromatograph-mass spectrometer was used.

Sample Preparation: A dilute solution of **2',5'-Dimethoxypropiophenone** in dichloromethane (1 mg/mL) was prepared.

Gas Chromatography (GC) Conditions:

- Injection Volume: 1 μ L (split mode, 50:1)
- Injector Temperature: 250 °C
- Column: SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 μ m)
- Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

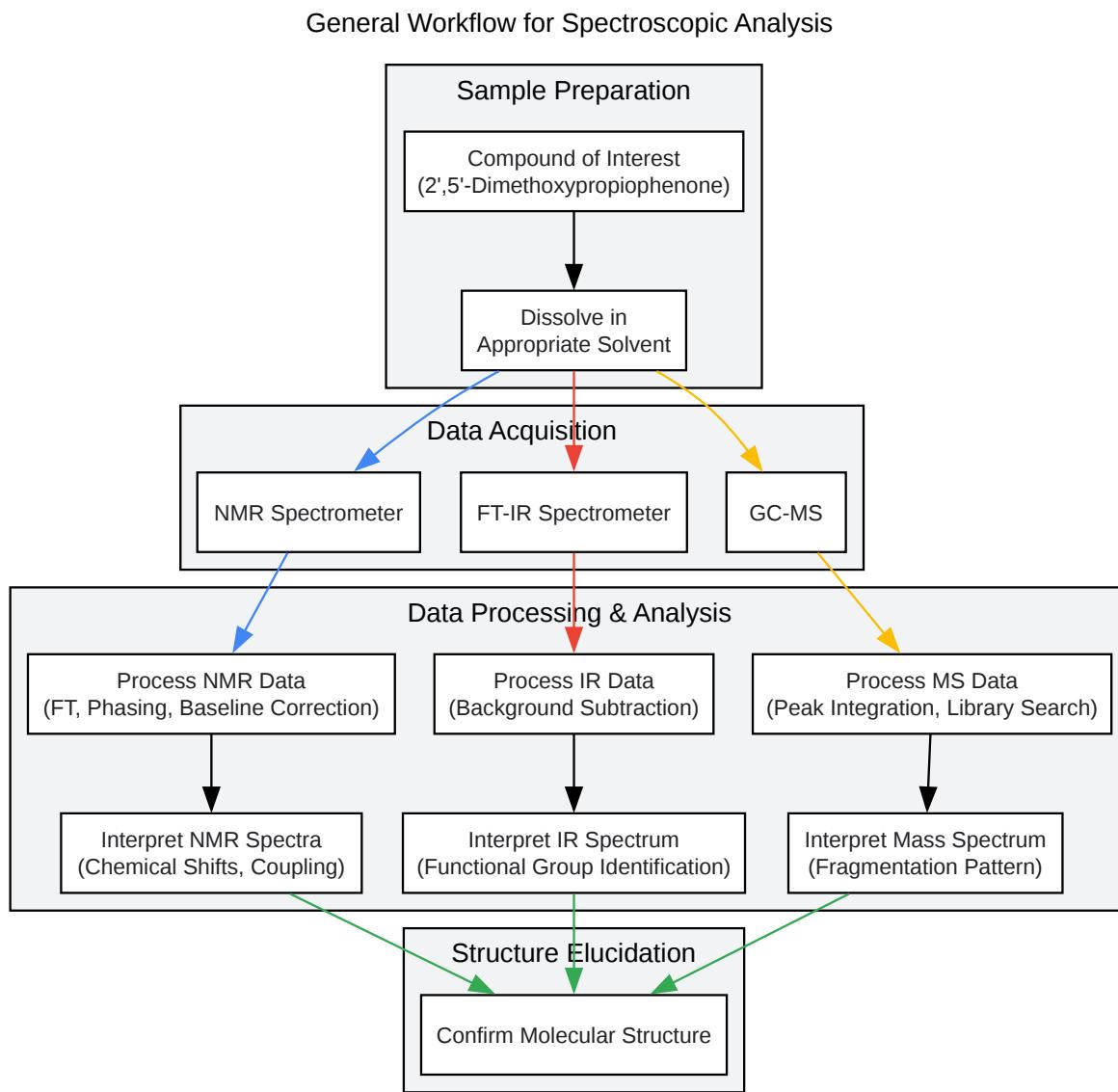
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Ion Source Temperature: 200 °C
- Interface Temperature: 280 °C
- Scan Range: m/z 40-500

Data Processing: The data was acquired and processed using GCMSsolution software. The mass spectrum was obtained by averaging the scans across the chromatographic peak corresponding to **2',5'-Dimethoxypropiophenone**.

Visualizations

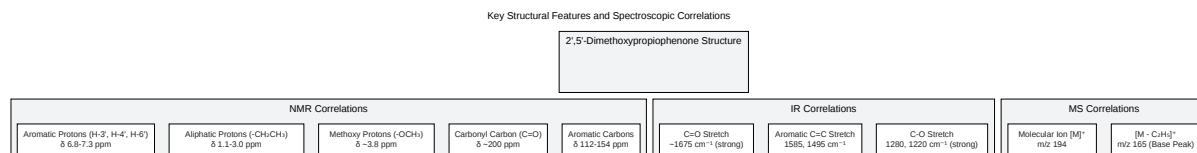
Spectroscopic Analysis Workflow



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Caption: Workflow of Spectroscopic Analysis.

Key Structural Features and Spectroscopic Correlations



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Caption: Structure-Spectra Correlations.

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